Benzthiazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN DIMETHYLFORMAMIDE; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER & CHLOROFORM

1.29e-02 g/L

Synonyms

Canonical SMILES

Understanding Diuretic Mechanisms

Benzthiazide's well-defined mechanism of action as a diuretic makes it a valuable tool for researchers studying fluid and electrolyte balance in the body. By inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney [1], benzthiazide increases urine output and helps manage conditions like hypertension and edema. Studies investigating the diuretic effect of benzthiazide contribute to a deeper understanding of renal physiology and the regulation of blood pressure [1].

[1] Brater DC. (2008). Mechanisms of diuretic action. Lange Current Medical Diagnosis and Treatment 2008:1129-1133.

Investigating Cardiovascular Health

Beyond its diuretic properties, benzthiazide has been linked to potential benefits for cardiovascular health. Researchers are exploring its role in reducing blood vessel stiffness and improving endothelial function, which could contribute to lower blood pressure and a decreased risk of heart disease [2, 3]. Studies are ongoing to determine the specific mechanisms behind these potential benefits.

[2] Cogolludo AL, et al. (2010). Long-term effects of thiazide diuretics on arterial stiffness: a systematic review. Hypertension. 56(2):229-237.

[3] Minutolo R, et al. (2006). Chronic thiazide diuretic therapy improves endothelial function in essential hypertension. Circulation. 114(1):78-84.

Studying Metabolic Regulation

[4] Cingolani F, et al. (2014). Thiazide diuretics and diabetes: a complex relationship. Journal of Clinical Hypertension (Greenwich, Conn.). 16(11):802-808.

Benzthiazide, chemically known as 7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, has the molecular formula C15H14ClN3O4S3 and a molecular weight of approximately 431.937 g/mol . It is characterized by its ability to inhibit sodium and chloride reabsorption in the kidneys, leading to increased urine output. This mechanism underlies its use as a diuretic.

Benzthiazide acts on the kidneys to increase urine output []. It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules []. This leads to increased excretion of these ions in the urine, which pulls water along with them and reduces blood volume. The reduced blood volume helps lower blood pressure [].

As a thiazide diuretic, benzthiazide promotes diuresis and has been shown to lower blood pressure effectively. It also influences electrolyte balance by causing mild hypokalemia (lowered potassium levels) and may lead to metabolic changes such as hyperuricemia (increased uric acid levels) and hyperglycemia . Its vasodilatory effects are attributed to the activation of calcium-activated potassium channels in vascular smooth muscle cells .

Benzthiazide can be synthesized through various methods, often involving the reaction of sulfonamide derivatives with benzothiadiazine precursors. One common synthetic route includes the cyclization of thionyl chloride with appropriate amines or sulfonamides, followed by hydrolysis or rearrangement reactions to yield the final product .

Benzthiazide is primarily used for:

- Hypertension Management: It helps lower blood pressure in patients with hypertension.

- Edema Treatment: Effective in reducing fluid retention associated with conditions like heart failure or liver cirrhosis.

- Chronic Kidney Disease: It may be used to manage fluid overload in patients with renal impairment .

Benzthiazide can interact with several medications, including:

- ACE Inhibitors: May enhance hypotensive effects.

- Potassium-Sparing Diuretics: Risk of hyperkalemia when used together.

- Nonsteroidal Anti-Inflammatory Drugs: Can diminish the antihypertensive effect of benzthiazide .

Monitoring for electrolyte imbalances is crucial when benzthiazide is administered alongside these agents.

Similar Compounds: Comparison with Other Compounds

Benzthiazide shares structural and functional similarities with several other thiazide diuretics. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Hydrochlorothiazide | C7H8ClN3O4S | Shorter carbon chain; more potent diuretic effects. |

| Chlorthalidone | C14H10ClN3O4S | Longer half-life; more effective for long-term management of hypertension. |

| Indapamide | C16H16ClN3O3S | Non-thiazide sulfonamide; different mechanism affecting vascular smooth muscle. |

Uniqueness of Benzthiazide

Benzthiazide's unique combination of structural features and its specific mechanism of action distinguishes it from other thiazides. Its specific sulfonamide group contributes to its selectivity in inhibiting sodium reabsorption while having a lesser impact on potassium levels compared to other thiazides .

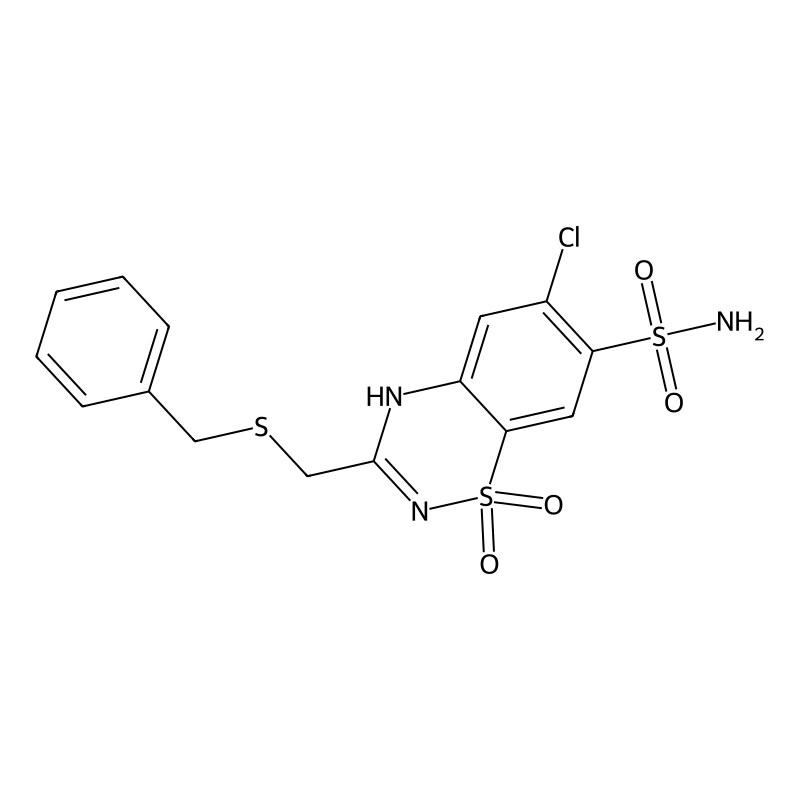

Benzthiazide possesses the International Union of Pure and Applied Chemistry systematic name 3-[(benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide [1] [2]. Alternative nomenclatures documented in chemical databases include 6-chloro-3-[[(phenylmethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide [3] [2] and the pharmaceutical designation benzthiazide according to the United States Adopted Names and International Nonproprietary Names conventions [4] [2].

The compound is officially registered under Chemical Abstracts Service number 91-33-8 [1] [2] [5] [6] and carries the European Community number 202-061-0 [1] [5]. Additional systematic identifiers include the Unique Ingredient Identifier 1TD8J48L61 [1] [2], ChEMBL identification number CHEMBL1201039 [1], and DrugBank accession DB00562 [2]. The InChI key for this compound is NDTSRXAMMQDVSW-UHFFFAOYSA-N [1] [2] [6], while the Simplified Molecular Input Line Entry System notation is represented as NS(=O)(=O)C1=CC2=C(C=C1Cl)N=C(CSCC1=CC=CC=C1)NS2(=O)=O [2].

Molecular Formula and Weight Analysis

Benzthiazide exhibits the molecular formula C₁₅H₁₄ClN₃O₄S₃ [1] [3] [2] [5] [7] [6], reflecting a complex heterocyclic structure containing fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and three sulfur atoms. The average molecular weight is calculated as 431.937 atomic mass units [2] [6], with alternative sources reporting values of 431.924 [3] and 431.94 [5] [7] atomic mass units.

The monoisotopic mass, representing the mass calculated using the most abundant isotope of each element, is determined to be 430.983495728 atomic mass units [2] or 430.983497 atomic mass units [3]. This precise mass measurement is particularly valuable for high-resolution mass spectrometry applications and structural confirmation studies.

The compound demonstrates a percent composition by mass of carbon 41.71%, hydrogen 3.27%, chlorine 8.21%, nitrogen 9.73%, oxygen 14.82%, and sulfur 22.27% [8]. The high sulfur content reflects the presence of three sulfur atoms within the molecular structure, contributing significantly to the compound's distinctive chemical properties and biological activity profile.

Crystallographic and Stereochemical Features

Crystallographic investigations have revealed that benzthiazide exists in multiple solid-state forms, including anhydrate and monohydrate crystalline structures [9]. The anhydrate form exhibits a distinctive J-like folded conformation, while the monohydrate form demonstrates an extended type conformation [9]. These conformational differences arise from critical torsional flexibility along the carbon-carbon-sulfur-carbon bonds, which significantly influences the molecular packing arrangements and hydrogen bonding patterns within the crystal lattice.

The compound crystallizes as white to off-white crystalline powder [5] [10] [11] with reported melting point values ranging from 231-232°C according to United States patent documentation to 238-239°C as documented by P'an [5] [8] [12]. This variation in melting point values may reflect different crystalline polymorphs or hydration states of the compound.

Benzthiazide exhibits no chiral centers in its molecular structure [10], resulting in an achiral molecule that does not display optical activity. The molecular structure features a benzothiadiazine ring system with a chlorine substituent at position 6 and a sulfonamide functional group at position 7. The benzylthiomethyl substituent at position 3 provides additional structural complexity and contributes to the compound's pharmacological properties.

The crystal packing arrangements in both anhydrate and monohydrate forms involve novel hydrogen bonding patterns [9]. The monohydrate form incorporates water molecules within the crystal lattice structure, which participate in extensive hydrogen bonding networks that stabilize the extended molecular conformation. These structural features have significant implications for the compound's physicochemical properties, including solubility, stability, and bioavailability characteristics.

Spectroscopic Characterization

Ultraviolet-Visible Absorption Profiles

Benzthiazide demonstrates characteristic ultraviolet-visible absorption properties that have been extensively utilized for analytical quantification purposes. The compound exhibits maximum absorption wavelengths at 283 nanometers in ethanol solvent systems [13] [14], which corresponds to electronic transitions within the aromatic benzothiadiazine chromophore system.

Detailed spectrophotometric investigations have established that benzthiazide follows Beer-Lambert law linearity within the concentration range of 3-15 μg/mL [13] [14]. The absorption spectrum displays distinct spectroscopic features that enable selective detection and quantification in pharmaceutical formulations and biological matrices. The molar absorptivity and extinction coefficient values provide quantitative measures of the compound's light absorption efficiency at specific wavelengths.

The ultraviolet absorption characteristics are particularly valuable for high-performance liquid chromatography detection methods, where benzthiazide is commonly monitored at wavelengths ranging from 245 nanometers [15] to 283 nanometers [13] [14] depending on the analytical requirements and matrix interferences. These spectral properties reflect the electronic structure of the benzothiadiazine ring system and the extended conjugation involving the aromatic substituents.

Infrared Spectral Signatures

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed structural information about benzthiazide. The infrared spectrum displays distinctive absorption bands corresponding to specific functional groups within the molecular structure. The sulfonamide group exhibits characteristic sulfur-oxygen stretching vibrations in the range of 1200-1110 cm⁻¹ and 1415-1290 cm⁻¹ [16], which are diagnostic for this functional group.

Carbon-chlorine stretching vibrations appear in the expected range of 800-600 cm⁻¹ [16], confirming the presence of the chlorine substituent on the benzene ring. The aromatic carbon-hydrogen stretching vibrations occur in the region of 3100-3000 cm⁻¹ [16], consistent with the benzyl and benzothiadiazine aromatic systems present in the molecule.

The nitrogen-hydrogen stretching frequencies associated with the sulfonamide group appear in the range of 3500-3300 cm⁻¹ [16], while the corresponding bending vibrations are observed at 1650-1580 cm⁻¹ [16]. Carbon-sulfur stretching vibrations, reflecting the thioether linkage in the benzylthiomethyl substituent, are detectable in the region of 730-570 cm⁻¹ [16].

The comprehensive infrared spectral data provides a fingerprint identification method for benzthiazide and enables detection of structural modifications or degradation products. These vibrational assignments are consistent with the known molecular structure and support the proposed chemical connectivity patterns.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzthiazide through analysis of proton and carbon-13 environments within the molecule. The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns corresponding to the various aromatic and aliphatic hydrogen environments present in the compound structure.

The benzothiadiazine ring system protons exhibit characteristic downfield chemical shifts in the aromatic region, typically appearing between 7-8 parts per million [17] [18]. The benzyl group protons display multipicity patterns consistent with the phenyl ring environment and the methylene bridge connections. The benzylic methylene protons appear as characteristic singlet or complex multiplet patterns depending on the coupling relationships with adjacent nuclei.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon environments within the benzthiazide molecule [19] [20]. The aromatic carbon atoms display chemical shifts in the expected ranges for substituted benzene and benzothiadiazine ring systems. The quaternary carbon atoms, including those bearing chlorine and sulfur substituents, exhibit characteristic downfield shifts that reflect their electronic environments.

The nuclear magnetic resonance data supports the proposed molecular structure and enables detection of tautomeric equilibria or conformational dynamics that may be present in solution. The spectral parameters provide reference standards for identification and purity assessment of benzthiazide in pharmaceutical applications.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of benzthiazide reveals characteristic fragmentation patterns that provide structural identification and confirmation capabilities. The molecular ion peak appears at mass-to-charge ratio 432, corresponding to the protonated molecular species [M+H]⁺. The molecular ion demonstrates variable abundance depending on the ionization conditions and may exhibit reduced intensity due to extensive fragmentation processes.

The electron impact ionization mass spectrum displays characteristic fragment ions that result from predictable bond cleavages within the benzthiazide structure. The base peak and major fragment ions provide diagnostic information for compound identification and structural elucidation. Loss of specific functional groups, including the benzyl moiety and sulfonamide fragments, produces distinctive mass spectral patterns.

Atmospheric pressure chemical ionization studies have revealed that protonated benzthiazide undergoes rearrangement processes during fragmentation [21]. The fragmentation pathways involve cleavage at the benzylthiomethyl substituent and ring opening reactions of the benzothiadiazine system. These processes generate characteristic product ions that serve as diagnostic markers for mass spectrometric identification.

Synthetic Pathways and Methodologies

The synthesis of benzthiazide follows a well-established two-step synthetic pathway that has been optimized for pharmaceutical production [1]. The primary synthetic route involves the initial formation of a benzothiadiazine ring system followed by nucleophilic substitution to introduce the characteristic phenylmethylsulfanylmethyl side chain.

The synthetic methodology employs 5-chloro-2,4-diaminosulfonylaniline as the starting material, which contains the essential structural features required for diuretic activity [1]. This precursor undergoes condensation with chloroacetaldehyde in the presence of dimethylformamide as both solvent and reaction medium. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization to form the heterocyclic ring system.

Contemporary synthetic approaches to benzothiazole derivatives have incorporated environmentally benign methodologies including solvent-free conditions, microwave-assisted synthesis, and photocatalytic processes [2] [3] [4]. These modern techniques have demonstrated significant improvements in reaction efficiency, with some protocols achieving yields exceeding 95% under mild conditions [5] [4].

Key Intermediate Compounds

The synthesis pathway involves several critical intermediates that determine the final product quality and yield. The primary intermediate, 7-aminosulfonyl-6-chloro-3-(chloromethyl)-2H-1,2,4-benzothiadiazine-1,1-dioxide, represents the core heterocyclic structure containing the essential pharmacophoric elements [1].

This intermediate possesses the complete benzothiadiazine ring system with the sulfonamide group appropriately positioned at the C-7 position and the electron-withdrawing chlorine atom at C-6. The chloromethyl substituent at C-3 serves as the reactive site for subsequent nucleophilic substitution reactions [1].

Benzyl mercaptan functions as the nucleophilic reagent in the final substitution step, replacing the chlorine atom to introduce the lipophilic phenylmethylsulfanylmethyl group. This transformation is facilitated by sodium hydroxide in dimethylformamide, providing the basic conditions necessary for efficient nucleophilic substitution [1].

The intermediate compounds demonstrate the importance of sequential functional group installation in achieving the desired pharmacological profile. Each synthetic step introduces specific structural elements that contribute to the overall diuretic activity and pharmacokinetic properties of the final compound.

Reaction Mechanisms and Optimization

The reaction mechanism for benzthiazide synthesis proceeds through a well-characterized pathway involving nucleophilic addition-elimination sequences [2] [6]. The initial ring formation occurs via intramolecular cyclization following nucleophilic attack of the amino group on the aldehyde carbonyl.

Mechanistic studies have revealed that the cyclization step proceeds through a hemiaminal intermediate that undergoes dehydration to form the heterocyclic ring [7] [3]. The presence of electron-withdrawing groups facilitates this cyclization by stabilizing the developing positive charge during the transition state.

Optimization studies have focused on reaction conditions including temperature control, solvent selection, and catalyst systems [2] [5]. Modern approaches utilizing copper catalysis and electrosynthetic methods have demonstrated enhanced selectivity and reduced environmental impact [7] [8]. Temperature optimization typically involves maintaining reaction conditions between 70-110°C to ensure complete conversion while minimizing side product formation [5].

The final nucleophilic substitution step has been optimized through careful control of base concentration and reaction time. Sodium hydroxide concentration must be sufficient to deprotonate the thiol nucleophile while avoiding competing elimination reactions [1]. Reaction monitoring through thin-layer chromatography ensures optimal conversion and product purity.

Structural Modifications and Analog Design

Structural modifications of the benzthiazide scaffold have been extensively investigated to enhance diuretic potency, duration of action, and selectivity profiles [1] [9] [10]. The benzothiadiazine core structure serves as a privileged scaffold for medicinal chemistry optimization, with multiple positions available for functional group modifications.

Position 3 modifications have focused on introducing various lipophilic substituents to enhance membrane permeability and protein binding affinity [1] [11]. The phenylmethylsulfanylmethyl group in benzthiazide represents an optimal balance between lipophilicity and metabolic stability. Alternative substituents including haloalkyl, aralkyl, and thioether groups have demonstrated prolonged duration of action through increased lipid solubility [1].

Position 6 substitutions have been systematically evaluated to determine the electronic requirements for diuretic activity [1] [12]. Electron-withdrawing groups such as chlorine, fluorine, and trifluoromethyl demonstrate superior activity compared to hydrogen or electron-donating substituents. The chlorine atom in benzthiazide provides the optimal combination of electronic effects and metabolic stability.

Position 7 modifications have confirmed the essential nature of the sulfonamide group for biological activity [1] [12]. Removal or replacement of this functional group results in dramatic loss of diuretic efficacy. The sulfonamide moiety is critical for binding to the sodium-chloride cotransporter and represents a non-negotiable structural requirement.

Ring system modifications have explored the replacement of sulfur with oxygen or nitrogen atoms to create benzoxadiazine and benzotriadiazine analogs [13]. These modifications generally result in altered pharmacological profiles with potential applications in different therapeutic areas.

Role of Functional Groups in Diuretic Activity

The diuretic activity of benzthiazide is intimately related to specific functional groups that enable binding to the thiazide-sensitive sodium-chloride cotransporter [1] [14] [15]. Each functional group contributes distinct molecular interactions that collectively determine the pharmacological profile.

The sulfonamide group at position 7 represents the primary pharmacophore responsible for receptor binding [1] [12]. This functional group forms critical hydrogen bonding interactions with amino acid residues in the transporter binding site. The acidic protons of the sulfonamide provide the necessary electrostatic interactions for high-affinity binding. Studies have demonstrated that modification or removal of this group results in complete loss of diuretic activity [1].

The chlorine atom at position 6 serves as an electron-withdrawing group that modulates the electronic properties of the entire ring system [1] [12]. This substitution enhances the acidity of the sulfonamide protons and stabilizes the binding conformation through favorable electronic effects. The electron-withdrawing nature of chlorine creates a more electronegative molecular surface that complements the electrostatic environment of the transporter binding site.

The benzothiadiazine ring system provides the rigid scaffold necessary for proper spatial orientation of the pharmacophoric elements [1] [15]. The bicyclic structure maintains the optimal geometric relationship between the sulfonamide group and other binding determinants. The ring nitrogen atoms contribute additional hydrogen bonding capacity that enhances binding affinity.

The phenylmethylsulfanylmethyl substituent at position 3 functions as a lipophilic domain that influences both potency and duration of action [1]. This group enhances membrane permeability and protein binding, leading to improved pharmacokinetic properties. The sulfur atom provides additional electronic modulation while the benzyl group contributes hydrophobic interactions with lipophilic regions of the target protein.

The dioxide sulfur moiety maintains the proper electronic configuration and molecular geometry required for optimal binding [1] [16]. This structural feature ensures that the molecule adopts the bioactive conformation necessary for transporter recognition. The oxidation state of sulfur influences the overall charge distribution and affects the strength of electrostatic interactions with the target protein.

Structure-activity relationship studies have confirmed that all major functional groups in benzthiazide contribute synergistically to the overall diuretic activity [1] [17]. The optimization of benzthiazide represents a successful example of rational drug design where each structural element has been carefully selected to maximize therapeutic efficacy while minimizing adverse effects.

Purity

Physical Description

Color/Form

FINE, WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

CHARACTERISTIC

LogP

1.73 (LogP)

log Kow = 1.31 at pH 6.5

1.7

Odor

Decomposition

Appearance

Melting Point

231 to 232 °C

Melting point also reported as 238 to 239 °C.

231.5 °C

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

IT IS ABOUT 10 TIMES AS POTENT ON MG BASIS AS CHLOROTHIAZIDE.

THIAZIDE DRUGS...USUALLY FIRST DRUG TO BE EMPLOYED IN TREATMENT OF HYPERTENSION. SINCE THIAZIDES INDUCE ONLY LIMITED (10%) REDN IN BLOOD PRESSURE THEY ARE USEFUL EITHER IN MILD CASES OF HYPERTENSION OR AS ADJUNCTIVE THERAPY TO OTHER DRUGS. /THIAZIDE DIURETICS/

THIAZIDE DIURETICS ARE EFFECTIVE AS ADJUNCTIVE THERAPY IN EDEMA ASSOC WITH CONGESTIVE HEART FAILURE, HEPATIC CIRRHOSIS, & CORTICOSTEROID & ESTROGEN THERAPY, AS WELL AS EDEMA DUE TO VARIOUS FORMS OF RENAL DYSFUNCTION...& SEVERE EDEMA DUE TO PREGNANCY. /THIAZIDE DIURETICS/

For more Therapeutic Uses (Complete) data for BENZTHIAZIDE (8 total), please visit the HSDB record page.

Pharmacology

Benzthiazide is an intermediate acting agent belonging to the class of thiazide diuretics. Benzthiazide, also known as benzothiazide, is no longer commercially available in the United States.

Mechanism of Action

...BENZOTHIADIIDIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/

...BENEFICIAL EFFECTS /OF THIAZIDES/ APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...INITIATION OF TREATMENT...CARDIAC OUTPUT IS DECR & BLOOD VOL... DIMINISHED. ...CHRONIC THERAPY CARDIAC OUTPUT RETURNS TO NORMAL, PERIPHERAL VASCULAR RESISTANCE FALLS &...SMALL REDN IN EXTRACELLULAR WATER & PLASMA VOL. /THIAZIDE DIURETICS/

/DOMINANT ACTION OF THIAZIDES IS TO INCR/ RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. ...VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. ... EVOKE SIGNIFICANT AUGMENTATION OF POTASSIUM EXCRETION. THEY VARY WIDELY IN THEIR POTENCY AS INHIBITORS OF CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/

UNILATERAL RENAL INTRA-ARTERIAL INJECTION OF THIAZIDES PRODUCES A UNILATERAL DIURETIC RESPONSE, INDICATING A DIRECT RENAL ACTION. ...THIAZIDES...ACTIVELY SECRETED IN PROXIMAL TUBULE. ... DEPENDING ON THIAZIDE, ITS DOSAGE & SOLUTES MEASURED, ITS ACTION ON ELECTROLYTE TRANSPORT MAY OR MAY NOT BE BLOCKED. /THIAZIDE DIURETICS/

For more Mechanism of Action (Complete) data for BENZTHIAZIDE (11 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Solute carrier family

SLC12

SLC12A3 (TSC) [HSA:6559] [KO:K14426]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

DIURESIS OCCURS WITHIN 2 HR & LASTS 12-18 HR.

THIAZIDES ARE ABSORBED FROM GI TRACT & OWE THEIR USEFULNESS LARGELY TO THEIR EFFECTIVENESS BY ORAL ROUTE. ABSORPTION IS RELATIVELY RAPID. MOST AGENTS SHOW DEMONSTRABLE DIURETIC EFFECT WITHIN HR AFTER ORAL ADMIN. /THIAZIDE DIURETICS/

IN GENERAL, THIAZIDES WITH RELATIVELY LONG DURATIONS OF ACTION SHOW PROPORTIONATELY HIGH DEGREE OF BINDING TO PLASMA PROTEINS & ARE REABSORBED BY RENAL TUBULES. ... DRUG PASSES READILY THROUGH PLACENTAL BARRIER TO FETUS. ALL THIAZIDES PROBABLY UNDERGO ACTIVE SECRETION IN PROXIMAL TUBULE. /THIAZIDE DIURETICS/

DISTRIBUTED IN EXTRACELLULAR SPACE & /CROSSES/ PLACENTA /& APPEARS IN CORD BLOOD/. ONSET OF DIURETIC ACTION...2 HR...PEAK EFFECT...3 TO 6 HR...APPROX DURATION OF /ACTION OF SINGLE DOSE 12-18 HR/. EXCRETED BY GLOMERULAR FILTRATION & ACTIVE SECRETION IN PROXIMAL TUBULE /HUMAN, ORAL/.

ONSET OF HYPOTENSIVE ACTION...3 TO 4 DAYS, &...ACTION DISSIPATES...1ST WK AFTER DISCONTINUING CHRONIC THERAPY. /APPEARS/ IN MILK OF NURSING MOTHERS /HUMAN, ORAL/.

Wikipedia

Dimethisterone

Drug Warnings

PERIODIC SERUM ELECTROLYTE DETERMINATION SHOULD BE DONE ON ALL PATIENTS IN ORDER TO DETECT ELECTROLYTE IMBALANCE SUCH AS HYPONATREMIA, HYPOCHLOREMIC ALKALOSIS, & HYPOKALEMIA. /THIAZIDE DIURETICS/

THIAZIDE DIURETICS ARE CONTRAINDICATED IN ANURIA, PATIENTS HYPERSENSITIVE TO THESE & OTHER SULFONAMIDE DRUGS, & IN OTHERWISE HEALTHY PREGNANT WOMEN WITH OR WITHOUT MILD EDEMA. ...SHOULD BE USED WITH CAUTION IN PT WITH RENAL DISEASE, SINCE THEY MAY PPT AZOTEMIA. /THIAZIDE DIURETICS/

CLINICAL TOXICITY...USUALLY RESULTS FROM UNEXPECTED HYPERSENSITIVITY. CASES OF...PURPURA, DERMATITIS WITH PHOTOSENSITIVITY, DEPRESSION OF FORMED ELEMENTS OF BLOOD, & NECROTIZING VASCULITIS HAVE BEEN REPORTED. /THIAZIDE DIURETICS/

For more Drug Warnings (Complete) data for BENZTHIAZIDE (8 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Prepn: J.M. McManus et al., 136th Am Chem Soc Meet (Atlantic City, Sept 1959) Abstr of Papers, pp 13-O; W.M. McLamore, G.D. Laubach, Ger pat 1,137,740; eidem, U.S. pat 3,440,244 (1962, 1960 both to Pfizer).

Analytic Laboratory Methods

AOAC Method 973.74. Thiazide in Drugs. Spectrophotometric Method. Applicable to benzthiazide, chlorothiazide, methylclothiazide, hydrochlorothiazide, and hydroflumethiazide.

Clinical Laboratory Methods

Interactions

CONCURRENT ADMIN OF THIAZIDE DIURETICS & MONOAMINE OXIDASE INHIBITORS MAY INCR HYPOTENSION. /THIAZIDE DIURETICS/

...HYPOKALEMIA MAY INTENSIFY ACTION OF NEUROMUSCULAR BLOCKING AGENTS. ... POTASSIUM-DEPLETING DIURETICS ARE KNOWN TO CAUSE HYPOKALEMIA & MAY ENHANCE THIS EFFECT. /DIURETICS/

...CARDIAC GLYCOSIDE & DIURETIC; DIURETIC-INDUCED HYPOKALEMIA POTENTIATES CARDIOTOXICITY OF GLYCOSIDE. /DIURETICS/

For more Interactions (Complete) data for BENZTHIAZIDE (21 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Assembly of Benzothiazine and Triazole in a Single Molecular Entity: Synthesis of -Oxicam Derived Novel Molecules as Potential Antibacterial/ Anti-cancer Agents

Papigani Neeraja, Suryapeta Srinivas, Venkanna Banothu, B Sridhar, Khagga Mukkanti, Pramod Kumar Dubey, Sarbani PalPMID: 31976832 DOI: 10.2174/1389557520666200124091315

Abstract

Benzothiazine derivatives, because of their various biological activities have attracted particular attention in Med Chem and drug discovery efforts. The synthetic modifications of 1,2-benzothiazine 1,1-dioxides have been undertaken in order to explore and identify novel compounds or new analogues possessing promising biological activities. In our effort we have designed -oxicam derived bezothiazine-1,2,3-triazole derivatives as potential antibacterial agents.These compounds were synthesized via a multi-step sequence involving the Cu catalyzed azide- alkyne cycloaddition (CuAAC) as a key step. The CuAAC proceeded at room temperature in DMF to afford 26 novel molecules in good (70-90%) yields.

All these compounds were tested for their antibacterial properties against four strains of bacterial microorganisms and subsequently cytotoxic properties against lung and colon cancer cell lines. The compound 4e showed activities against majority of the bacterial species used (nearly comparable to amoxicillin, ciprofloxacin and ofloxacin against P. vulgaris) whereas 4d and 4f showed cytotoxicities selective towards cancer cells.

The present bezothiazine-1,2,3-triazole framework represents a new template for the identification of novel and potent antibacterial/anticancer agents.

Levodopa enhances immobility induced by spinal cord electromagnetic stimulation in rats

Paulo M G Sales, Loraine M S de Andrade, Meagan R Pitcher, Francisco H Rola, Francisco de A A GondimPMID: 27666976 DOI: 10.1016/j.neulet.2016.09.038

Abstract

The repetitive ElectroMagnetic Stimulation (rEMS) is an innocuous method applied to modulate neurocircuits in real-time to study the physiology of the central nervous system and treat neuropsychiatric conditions. Preliminary data suggest that spinal rEMS induces behavioral changes in awake rats. However, the mechanisms behind this phenomenon remain largely unknown.Twenty-five male Wistar rats were divided into five subgroups of five animals each: one subgroup was drug-free, two subgroups received Levodopa+Benserazide 250+25mg/kg for two or seven days, and the remaining two subgroups received Haloperidol 0.1 or 0.3mg/kg for two days. The animals were restrained during sham rEMS (day 1) followed by real rEMS of the cervicothoracic region at a different day (day 2 or 7, depending on subgroup). Four behavioral parameters were quantified: Walking, Climbing, Grooming, and Cornering.

rEMS reduced Walking and increased Cornering duration when applied over the cervicothoracic region of drug-free animals. A pretreatment with Levodopa+Benserazide for two or seven days induced an additional decrease in Walking after rEMS. This reduction was maximum after the treatment for seven days and associated with extinction of Climbing and increase in Cornering. A pretreatment with Haloperidol 0.1mg/kg reduced Grooming after rEMS, but did not prevent the reduction in Walking.

Cervicothoracic rEMS induced complex immobility responses that are in part modulated by dopaminergic pathways in rats. Further studies are necessary to determine the specific mechanisms involved.

[Therapeutic trials of a methoserpidine-benzthiazide combination in arterial hypertension]

A PERRIN, M PLAUCHU, H FELIX, F BRUN, J RONDELETPMID: 14485516 DOI:

Abstract

[The diuretic effect of benzthiazide]

S Y P'AN, A SCRIABINE, D McKERSIEPMID: 14429615 DOI:

Abstract

USE OF METHOSERPIDINE-BENZTHIAZIDE COMBINATION IN THE TREATMENT OF ESSENTIAL HYPERTENSION

M C HOLTPMID: 14272419 DOI:

Abstract

COMBINED BENZTHIAZIDE AND TRIAMTERENE FOR RESISTANT EDEMA

J R EDGE, L T ADISESHPMID: 14264860 DOI:

Abstract

[THE BENZTHIAZIDE-TRIAMTERENE COMBINATION. CLINICAL EXPERIMENTATION IN CARDIOLOGY]

P SOULIE, D COLONNAPMID: 14192889 DOI:

Abstract

[EFFECT OF THE MICRONIZED SPIRONOLACTONE-BENZTHIAZIDE ASSOCIATION ON CONGESTIVE CARDIAC INSUFFICIENCY. TEST OF CONTINUOUS TREATMENT]

A TOURNIAIRE, J BLUM, R GUYOTPMID: 14233310 DOI:

Abstract

Rational drug repositioning guided by an integrated pharmacological network of protein, disease and drug

Hee Sook Lee, Taejeong Bae, Ji-Hyun Lee, Dae Gyu Kim, Young Sun Oh, Yeongjun Jang, Ji-Tea Kim, Jong-Jun Lee, Alessio Innocenti, Claudiu T Supuran, Luonan Chen, Kyoohyoung Rho, Sunghoon KimPMID: 22748168 DOI: 10.1186/1752-0509-6-80

Abstract

The process of drug discovery and development is time-consuming and costly, and the probability of success is low. Therefore, there is rising interest in repositioning existing drugs for new medical indications. When successful, this process reduces the risk of failure and costs associated with de novo drug development. However, in many cases, new indications of existing drugs have been found serendipitously. Thus there is a clear need for establishment of rational methods for drug repositioning.In this study, we have established a database we call "PharmDB" which integrates data associated with disease indications, drug development, and associated proteins, and known interactions extracted from various established databases. To explore linkages of known drugs to diseases of interest from within PharmDB, we designed the Shared Neighborhood Scoring (SNS) algorithm. And to facilitate exploration of tripartite (Drug-Protein-Disease) network, we developed a graphical data visualization software program called phExplorer, which allows us to browse PharmDB data in an interactive and dynamic manner. We validated this knowledge-based tool kit, by identifying a potential application of a hypertension drug, benzthiazide (TBZT), to induce lung cancer cell death.

By combining PharmDB, an integrated tripartite database, with Shared Neighborhood Scoring (SNS) algorithm, we developed a knowledge platform to rationally identify new indications for known FDA approved drugs, which can be customized to specific projects using manual curation. The data in PharmDB is open access and can be easily explored with phExplorer and accessed via BioMart web service (http://www.i-pharm.org/, http://biomart.i-pharm.org/).

[CLINICAL AND BIOLOGICAL STUDY OF A DIURETIC PREPARATION COMBINING TRIAMINOPTERIDINE AND BENZTHIAZIDE]

H WAREMBOURG, B BASINPMID: 14141055 DOI: